molecular formula C14H13BrO2S B1582898 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene CAS No. 88116-02-3

1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene

Cat. No. B1582898
CAS RN: 88116-02-3
M. Wt: 325.22 g/mol
InChI Key: SYNKYJKCQBVGSL-UHFFFAOYSA-N
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Description

1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene, also known as 2-[(Phenylsulfonyl)methyl]benzyl bromide, is a chemical compound with the empirical formula C14H13BrO2S . It is used in chemical synthesis .


Synthesis Analysis

The synthesis of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene is typically carried out in a laboratory setting . The specific methods and conditions for its synthesis may vary depending on the requirements of the experiment .


Molecular Structure Analysis

The linear formula of 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene is BrCH2C6H4CH2SO2C6H5 . Its molecular weight is 325.22 .


Chemical Reactions Analysis

The specific chemical reactions involving 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene can vary widely depending on the context. It is used in chemical synthesis , but the exact reactions it undergoes would depend on the other reactants and conditions present.


Physical And Chemical Properties Analysis

1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene has a melting point of 93-95 °C . It is soluble in methanol . Its density is predicted to be 1.468±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Furans and Cyclopentenones

1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene has been utilized in the synthesis of furans and cyclopentenones. Watterson et al. (2003) explored the use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene as a reagent for synthesizing these compounds, highlighting its versatility in organic synthesis (Watterson, Ni, Murphree, & Padwa, 2003).

Michael-Induced Ramberg-Bäcklund Reaction

Vasin et al. (2003) described the use of bromomethyl β-styryl and β-bromostyryl sulfones in the Michael-induced Ramberg-Bäcklund reaction. This process involves the UV-initiated addition of bromomethane sulfonyl bromide to phenylacetylene, leading to the formation of various bromomethyl sulfone derivatives (Vasin, Bolusheva, & Razin, 2003).

Visible-Light-Promoted Methylation

Liu and Li (2016) developed a method for the visible-light-promoted radical (phenylsulfonyl)methylation of electron-rich heteroarenes and N-arylacrylamides, starting from bromomethyl phenyl sulfone derivatives. This method provides an efficient route to various (phenylsulfonyl)methylated compounds (Liu & Li, 2016).

Synthesis of Pyrazoles

Vasin et al. (2015) demonstrated the synthesis of 3,3-diphenyl-3H-pyrazoles using vinyl sulfones as chemical equivalents of acetylenes in the reaction of 1,3-dipolar cycloaddition to diphenyldiazomethane. This approach leverages the unique reactivity of sulfones in organic synthesis (Vasin, Razin, Bezrukova, Korovin, Petrov, & Somov, 2015).

Crystal Structure Analysis

Chekhlov (2004) investigated the crystal structure of 1-(2-pyridiniomethyl)-2,4-bis(phenylsulfonyl)benzene bromide, providing insights into its molecular geometry and interionic interactions. Such studies are crucial for understanding the physical properties of these compounds (Chekhlov, 2004).

Novel Spirocycles Synthesis

Kotha and Ali (2015) established a methodology for synthesizing spirocyclic α-amino acids and spirosulfones, starting from active methylene compounds. This research signifies the compound's utility in developing novel organic structures (Kotha & Ali, 2015).

Safety And Hazards

This compound is classified as dangerous, with a hazard statement that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dusts or mists, washing skin thoroughly after handling, and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

1-(benzenesulfonylmethyl)-2-(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2S/c15-10-12-6-4-5-7-13(12)11-18(16,17)14-8-2-1-3-9-14/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNKYJKCQBVGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345344
Record name 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene

CAS RN

88116-02-3
Record name 1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(Phenylsulfonyl)methyl]benzyl bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AN Acharya, JM Ostresh, RA Houghten - Tetrahedron, 2002 - Elsevier
An efficient approach for the solid-phase synthesis of dihydroimidazolyl dihydroquinoxalin-2(1H)-ones is described. Following reduction of a resin-bound amino acid amide, the primary …
Number of citations: 21 www.sciencedirect.com
AN Acharya, JM Ostresh… - Journal of Combinatorial …, 2002 - ACS Publications
The solid-phase syntheses of dihydroimidazolyl 2-alkylthiobenzimidazoles, dihydroimidazolyl 2-alkylsulfonylbenzimidazoles, dihydroimidazolyl dihydroquinoxalin-2,3-diones, and …
Number of citations: 24 pubs.acs.org

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